molecular formula C16H14BrNO3 B5778277 2-(2-bromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide

2-(2-bromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide

Cat. No.: B5778277
M. Wt: 348.19 g/mol
InChI Key: UUWQRGAZFVKDJM-UHFFFAOYSA-N
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Description

2-(2-bromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo group, a formyl group, and a phenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide typically involves a multi-step process:

    Bromination: The starting material, 2-phenoxybenzaldehyde, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the 2-position.

    Formylation: The brominated intermediate is then subjected to formylation, often using a Vilsmeier-Haack reaction, to introduce the formyl group at the 4-position.

    Acetamide Formation: The final step involves the reaction of the formylated intermediate with 3-methylaniline in the presence of acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-(2-bromo-4-carboxyphenoxy)-N-(3-methylphenyl)acetamide.

    Reduction: 2-(2-bromo-4-hydroxyphenoxy)-N-(3-methylphenyl)acetamide.

    Substitution: 2-(2-amino-4-formylphenoxy)-N-(3-methylphenyl)acetamide (if amine is the nucleophile).

Scientific Research Applications

2-(2-bromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromo and formyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide: Similar structure but with a chloro group instead of a bromo group.

    2-(2-bromo-4-methylphenoxy)-N-(3-methylphenyl)acetamide: Similar structure but with a methyl group instead of a formyl group.

Uniqueness

2-(2-bromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide is unique due to the combination of the bromo and formyl groups, which can impart distinct reactivity and properties compared to its analogs. This uniqueness can be exploited in designing compounds with specific biological or material properties.

Properties

IUPAC Name

2-(2-bromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-11-3-2-4-13(7-11)18-16(20)10-21-15-6-5-12(9-19)8-14(15)17/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWQRGAZFVKDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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